molecular formula C14H16FN3O B12236324 5-fluoro-N-[2-(3-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine

5-fluoro-N-[2-(3-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine

Cat. No.: B12236324
M. Wt: 261.29 g/mol
InChI Key: VXRHQBUINSYBPH-UHFFFAOYSA-N
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Description

5-fluoro-N-[2-(3-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a methyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[2-(3-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under the influence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving the use of automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-[2-(3-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-fluoro-N-[2-(3-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-N-[2-(3-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-fluoro-N-(3-methoxyphenyl)benzamide
  • 3-fluoro-N-(3-methoxyphenyl)benzamide
  • (2-fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane

Uniqueness

5-fluoro-N-[2-(3-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, while the methoxyphenyl group contributes to its potential interactions with biological targets .

Properties

Molecular Formula

C14H16FN3O

Molecular Weight

261.29 g/mol

IUPAC Name

5-fluoro-N-[2-(3-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine

InChI

InChI=1S/C14H16FN3O/c1-10-13(15)14(18-9-17-10)16-7-6-11-4-3-5-12(8-11)19-2/h3-5,8-9H,6-7H2,1-2H3,(H,16,17,18)

InChI Key

VXRHQBUINSYBPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)NCCC2=CC(=CC=C2)OC)F

Origin of Product

United States

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